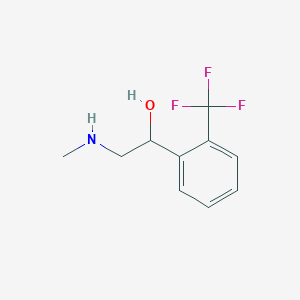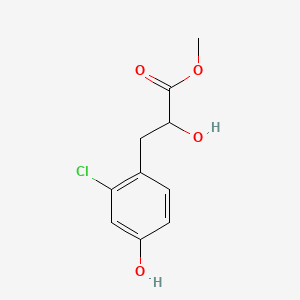![molecular formula C9H8Br2 B15317612 Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]- CAS No. 141754-15-6](/img/structure/B15317612.png)
Benzene, 1-bromo-2-[1-(bromomethyl)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(3-bromoprop-1-en-2-yl)benzene is an organic compound with the molecular formula C9H9Br2. It is a halogenated derivative of benzene, characterized by the presence of two bromine atoms attached to a benzene ring and a prop-1-en-2-yl group. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
1-Bromo-2-(3-bromoprop-1-en-2-yl)benzene can be synthesized through the reaction of benzene with 3-bromopropene. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the desired product is obtained. The process can be summarized as follows :
Reaction of Benzene with 3-Bromopropene: Benzene is reacted with 3-bromopropene in the presence of a catalyst, such as aluminum chloride (AlCl3), under controlled temperature and pressure conditions.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure 1-bromo-2-(3-bromoprop-1-en-2-yl)benzene.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
1-Bromo-2-(3-bromoprop-1-en-2-yl)benzene undergoes various chemical reactions, including substitution, oxidation, and reduction :
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents such as sodium iodide (NaI) in acetone.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Bromo-2-(3-bromoprop-1-en-2-yl)benzene has several applications in scientific research :
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It is used in biological research to study the effects of halogenated compounds on biological systems.
Medicinal Chemistry: The compound is explored for its potential use in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-bromo-2-(3-bromoprop-1-en-2-yl)benzene involves its interaction with molecular targets and pathways in biological systems :
Alkylation: The compound can act as an alkylating agent, reacting with nucleophiles such as DNA and proteins, leading to modifications in their structure and function.
Halogenation: The presence of bromine atoms allows the compound to participate in halogenation reactions, which can affect various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-Bromo-2-(3-bromoprop-1-en-2-yl)benzene can be compared with other similar compounds to highlight its uniqueness :
1-Bromo-2-phenyl-2-propene: Similar in structure but lacks the additional bromine atom on the propene group.
2-Phenyl-3-bromo-1-propene: Similar but differs in the position of the bromine atom on the propene group.
3-Bromo-1-phenyl-1-propene: Similar but has a different arrangement of the bromine and phenyl groups.
These compounds share some chemical properties but differ in their reactivity and applications, making 1-bromo-2-(3-bromoprop-1-en-2-yl)benzene unique in its specific uses and reactions.
Propriétés
Numéro CAS |
141754-15-6 |
|---|---|
Formule moléculaire |
C9H8Br2 |
Poids moléculaire |
275.97 g/mol |
Nom IUPAC |
1-bromo-2-(3-bromoprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H8Br2/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5H,1,6H2 |
Clé InChI |
POLGQSBNIKLMHP-UHFFFAOYSA-N |
SMILES canonique |
C=C(CBr)C1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride](/img/structure/B15317529.png)
![1,3-Diethyl2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate](/img/structure/B15317538.png)
![methyl2-[(2S,4S)-4-fluoropyrrolidin-2-yl]acetatehydrochloride](/img/structure/B15317544.png)
![[3-(2,2,2-trifluoroethyl)cyclobutyl]methanol,Mixtureofdiastereomers](/img/structure/B15317548.png)
![5-[3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-(morpholine-4-carbonyl)aniline](/img/structure/B15317549.png)



![[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol](/img/structure/B15317571.png)
![(6R,7R)-3-[(acetyloxy)methyl]-7-(4-cyanobenzamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B15317584.png)



![4-Allyl-6-amino-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15317623.png)
